Ethyl2-bromo-5-ethylthiophene-3-carboxylate
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Overview
Description
Ethyl2-bromo-5-ethylthiophene-3-carboxylate is a thiophene derivative Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-bromo-5-ethylthiophene-3-carboxylate typically involves the bromination of 5-ethyl-thiophene-3-carboxylic acid ethyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination reactions can enhance efficiency and safety, particularly when handling hazardous reagents like bromine.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-bromo-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include 2-substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding alcohols and reduced thiophene derivatives.
Scientific Research Applications
Ethyl2-bromo-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl2-bromo-5-ethylthiophene-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and ester group can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiophenecarboxylic acid methyl ester
- 2-Bromo-3,3-difluoroallyl benzyl sulfide
- 5-Bromoindole-2-carboxylic acid ethyl ester
Uniqueness
Ethyl2-bromo-5-ethylthiophene-3-carboxylate is unique due to the presence of both a bromine atom and an ethyl group on the thiophene ring. This combination can influence its reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H11BrO2S |
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Molecular Weight |
263.15 g/mol |
IUPAC Name |
ethyl 2-bromo-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H11BrO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
KBMPNRNRPHZFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)Br)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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